Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester
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Overview
Description
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester is a chemical compound with the molecular formula C13H17NO4. This compound is known for its unique structure, which includes a phenylethyl group attached to the amino group of propanedioic acid, and two methyl ester groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester typically involves the reaction of propanedioic acid derivatives with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethyl sulfate and sodium hydroxide, which facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The phenylethyl group plays a crucial role in its binding affinity and specificity towards certain enzymes and receptors. The ester groups facilitate its solubility and transport within biological systems, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: This compound has a similar backbone but includes different substituents, leading to distinct chemical properties.
Uniqueness
The presence of the (1S)-1-phenylethyl amino group in propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions and applications in various fields of research.
Properties
CAS No. |
921600-22-8 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dimethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate |
InChI |
InChI=1S/C13H17NO4/c1-9(10-7-5-4-6-8-10)14-11(12(15)17-2)13(16)18-3/h4-9,11,14H,1-3H3/t9-/m0/s1 |
InChI Key |
MOHQPZISADDDAB-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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